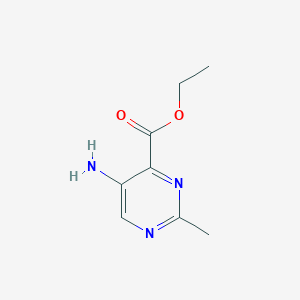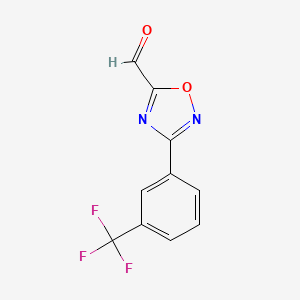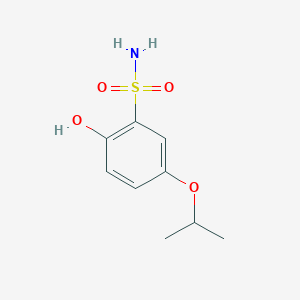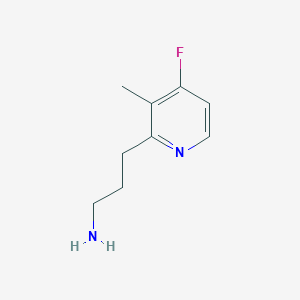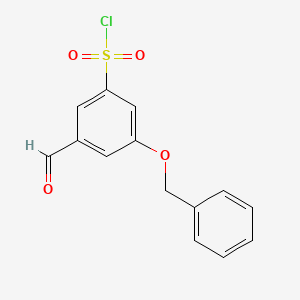
2-Chloro-1-cyclopropoxy-4-isopropoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-cyclopropoxy-4-isopropoxybenzene: is an organic compound with the molecular formula C12H15ClO2 and a molecular weight of 226.70 g/mol . This compound is characterized by the presence of a chloro group, a cyclopropoxy group, and an isopropoxy group attached to a benzene ring. It is used in various chemical research and industrial applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-cyclopropoxy-4-isopropoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative that has the required substituents.
Cyclopropanation: The cyclopropoxy group can be introduced via cyclopropanation reactions, often using diazomethane or similar reagents.
Etherification: The isopropoxy group is introduced through etherification reactions, typically using isopropyl alcohol and an acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation, cyclopropanation, and etherification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-Chloro-1-cyclopropoxy-4-isopropoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the chloro group can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
Substitution: Formation of amines or thiols.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
科学的研究の応用
2-Chloro-1-cyclopropoxy-4-isopropoxybenzene is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Chloro-1-cyclopropoxy-4-isopropoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, while the cyclopropoxy and isopropoxy groups can influence the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
- 2-Chloro-1-cyclopropoxy-4-methoxybenzene
- 2-Chloro-1-cyclopropoxy-4-ethoxybenzene
- 2-Chloro-1-cyclopropoxy-4-butoxybenzene
Uniqueness
2-Chloro-1-cyclopropoxy-4-isopropoxybenzene is unique due to the presence of both cyclopropoxy and isopropoxy groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific research and industrial applications.
特性
分子式 |
C12H15ClO2 |
|---|---|
分子量 |
226.70 g/mol |
IUPAC名 |
2-chloro-1-cyclopropyloxy-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C12H15ClO2/c1-8(2)14-10-5-6-12(11(13)7-10)15-9-3-4-9/h5-9H,3-4H2,1-2H3 |
InChIキー |
BSPHKEPYBBNFMV-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC(=C(C=C1)OC2CC2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


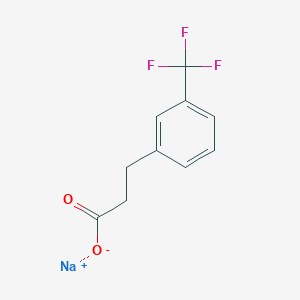
![9-Bromo-8-methyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B14854902.png)
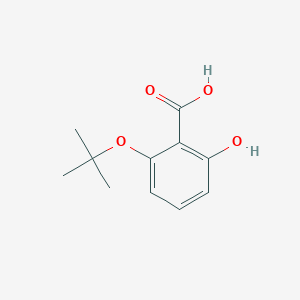
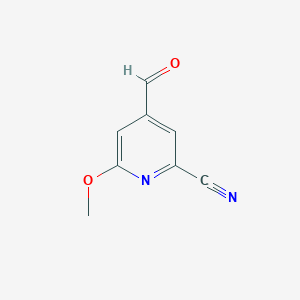
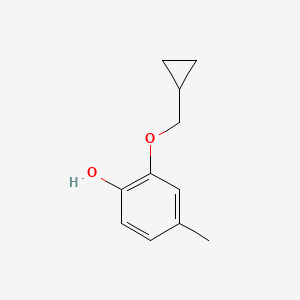

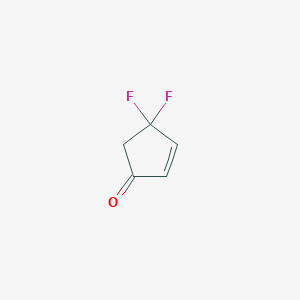
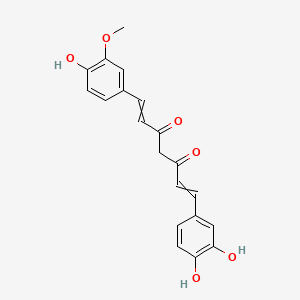
![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14854947.png)
